Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H35NO3Si and its molecular weight is 329.556. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles
This study outlines the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, undergo cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. These steps are critical for synthesizing stereochemically homogeneous N-unsubstituted fused bicyclic systems, indicating the compound's utility in creating complex molecular architectures with precise stereochemical control (Moskalenko & Boev, 2014).
Chiral Auxiliary Applications
SYNTHESIS AND FIRST APPLICATIONS OF A NEW CHIRAL AUXILIARY
This research introduces both enantiomers of a chiral auxiliary derived from L-alanine, showcasing its application in dipeptide synthesis. The study demonstrates the compound's role as a chiral building block, contributing to the preparation of enantiomerically pure compounds. This underscores the importance of such chemical entities in asymmetric synthesis and the development of compounds with chiral purity (Studer, Hintermann, & Seebach, 1995).
Intermediate for Synthesis
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate
This article presents an efficient synthesis method for an intermediate crucial in the synthesis of novel inhibitors. It highlights the compound's role in drug development, offering a pathway for the synthesis of biologically active molecules. The detailed synthesis process emphasizes the practical applications of such intermediates in pharmaceutical research and development (Chen Xin-zhi, 2011).
Mechanism of Action
Target of Action
It is synthesized as a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Mode of Action
Given its potential as a precursor to biologically active compounds, it may interact with biological targets in a manner similar to these compounds .
Biochemical Pathways
As a potential precursor to indiacen a and indiacen b, it may influence similar biochemical pathways .
Result of Action
As a potential precursor to biologically active compounds, it may exhibit similar effects .
Properties
IUPAC Name |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO3Si/c1-13-12-14(21-22(8,9)17(5,6)7)10-11-18(13)15(19)20-16(2,3)4/h13-14H,10-12H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJJUPZOKMUQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.